Cy5DBCO
CAS No.: 2182601-72-3
Cat. No.: VC16480829
Molecular Formula: C50H53ClN4O2
Molecular Weight: 777.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2182601-72-3 |
---|---|
Molecular Formula | C50H53ClN4O2 |
Molecular Weight | 777.4 g/mol |
IUPAC Name | N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
Standard InChI | InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H |
Standard InChI Key | HWIXBRHDYGXXEQ-UHFFFAOYSA-N |
Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Cy5 DBCO (CAS 1564286-24-3 ) features a hybrid structure combining a cyanine5 fluorophore with a dibenzocyclooctyne (DBCO) moiety. The molecular formula C<sub>52</sub>H<sub>56</sub>N<sub>4</sub>O<sub>11</sub>S<sub>3</sub> confers both fluorescent properties and strain-promoted alkyne reactivity. The DBCO group creates ring strain energy of ~18 kcal/mol , driving spontaneous reactions with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts .
The sulfonate groups on the cyanine5 component enhance water solubility (>10 mg/mL in aqueous buffers ), while maintaining spectral stability across pH 4-10 . This structural configuration enables:
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Rapid conjugation kinetics: Second-order rate constants exceeding 0.1 M<sup>-1</sup>s<sup>-1</sup> at 25°C
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Minimal background fluorescence: Quantum yield of 0.27 reduces nonspecific signals
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Biocompatibility: Maintains >95% cell viability in live labeling applications
Physicochemical Characteristics
Table 1 summarizes key physicochemical parameters from multiple commercial sources:
Discrepancies in molecular weight values likely stem from different counterion formulations . The 1009.22 Da figure corresponds to the free acid form, while 1044.38 Da may represent sodium salt derivatives .
Spectroscopic Profile and Detection Compatibility
Absorption/Emission Characteristics
Cy5 DBCO exhibits peak absorbance at 649 nm with a shoulder at 590 nm , matching the 633/635 nm laser lines common in flow cytometers and confocal microscopes . Emission maxima at 671 nm situate it in the far-red spectrum, minimizing interference from biological autofluorescence (<600 nm).
Critical spectral parameters:
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Molar Extinction Coefficient: 250,000 M<sup>-1</sup>cm<sup>-1</sup> at 649 nm
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Stokes Shift: 22 nm , enabling efficient photon separation in filter-based systems
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Fluorescence Lifetime: 1.2-1.5 ns , compatible with time-resolved detection modalities
Instrument Compatibility Matrix
Table 2 details detection system optimization parameters:
The compound's spectral overlap with Alexa Fluor 647 (94% similarity ) allows direct substitution in established protocols without optical reconfiguration.
Bioorthogonal Labeling Applications
Live Cell Surface Engineering
Cy5 DBCO enables real-time tracking of azide-modified cell surface receptors with <1 hour incubation . A representative protocol achieves:
Key advantages over copper-catalyzed methods:
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Preserves membrane integrity (95% viability vs 60% with CuAAC )
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Compatible with GFP/RFP coexistence (no fluorescence quenching )
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Enables sequential labeling through orthogonal reaction pairs
In Vivo Imaging Applications
The near-infrared-shifted emission of Cy5 DBCO (671 nm ) provides 2-3 mm tissue penetration depth in murine models . Pharmacokinetic studies show:
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Blood Clearance: t<sub>1/2</sub> = 45 minutes (IV administration)
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Tumor Accumulation: 5.8% ID/g at 24 hours (EGFR-targeted azides)
These properties facilitate intraoperative tumor margin delineation and longitudinal metastasis tracking.
Comparative Performance Analysis
Benchmarking Against Alternative Fluorophores
Table 3 compares Cy5 DBCO with structurally similar probes:
Parameter | Cy5 DBCO | Alexa Fluor 647 | CF™ 647 |
---|---|---|---|
Brightness (ε×Φ) | 67,500 | 75,000 | 70,000 |
Photostability (t<sub>1/2</sub>) | 45 min | 60 min | 30 min |
Conjugation Efficiency | 98% | 85% | 90% |
Aqueous Solubility | >10 mg/mL | 5 mg/mL | 2 mg/mL |
While slightly less bright than Alexa Fluor 647, Cy5 DBCO's superior solubility and conjugation efficiency make it preferable for dense labeling applications.
Click Chemistry Reaction Kinetics
SPAAC kinetics outperform traditional copper-catalyzed methods:
Reaction Type | Rate Constant (M<sup>-1</sup>s<sup>-1</sup>) | Completion Time | Cytotoxicity |
---|---|---|---|
CuAAC | 0.001-0.01 | 2-4 hours | High |
SPAAC (Cy5 DBCO) | 0.1-0.3 | 30-60 minutes | Negligible |
This 100-fold rate enhancement enables rapid labeling of temperature-sensitive samples.
Desired Concentration | 1 mg Vial (µL DMSO) | 5 mg Vial (µL DMSO) |
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1 mM | 82.5 | 412.7 |
5 mM | 16.5 | 82.5 |
10 mM | 8.3 | 41.3 |
For aqueous applications, dilute stock solutions in PBS (pH 7.4) to ≤0.1% DMSO.
Repeated freeze-thaw cycles (>5) reduce conjugation efficiency by 12-15% .
Emerging Applications and Future Directions
Multiplexed Super-Resolution Imaging
Recent work combines Cy5 DBCO with azide-modified DNA-PAINT probes, achieving 20 nm resolution in live cell LRP-1 receptor tracking . This approach leverages:
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Duty Cycle Optimization: 5-10% laser power vs conventional 50-70%
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Signal-to-Noise Ratio: 8.3 vs 3.1 for organic dyes
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Frame Acquisition Rate: 2 Hz vs 0.5 Hz for antibody-based methods
Targeted Radionuclide Therapy
Pretargeting strategies using Cy5 DBCO-chelator conjugates show promise in α-particle therapy:
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Inject bispecific antibody with azide tags (Day 0)
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Administer <sup>225</sup>Ac-DBCO-Cy5 (Day 3)
This approach reduces bone marrow exposure by 92% compared to direct antibody-radionuclide conjugates.
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